molecular formula C14H12Cl2N4OS B3020373 3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-83-7

3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B3020373
CAS RN: 891136-83-7
M. Wt: 355.24
InChI Key: QWFLMRVGGHFWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrimidines and their derivatives has been a subject of interest due to their biological activities. In the context of the compound "3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one", we can draw parallels from the synthesis methods of related compounds. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involved heterocyclization and functionalization to achieve potent and selective serotonin 5-HT6 receptor antagonists . Similarly, chlorosulfonation of 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine with chlorosulfonic acid in the presence of thionyl chloride was studied, indicating a substitution at C-6 and further reactivity towards various reagents . These methods suggest that the synthesis of the compound would likely involve multiple steps, including heterocyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrimidines is characterized by a fused triazole and pyrimidine ring system. This structure is crucial for the biological activity of these compounds. For example, the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones were synthesized via a Dimroth-type rearrangement, indicating the importance of structural isomerization in achieving the desired biological properties . The presence of substituents such as the 2,4-dichlorobenzylthio group in the compound of interest would likely influence its conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of triazolo[4,3-a]pyrimidines with various reagents has been explored in several studies. For instance, the reaction of 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one with N,N-dimethylformamide dimethylacetal yielded an enaminone, which further reacted with different nucleophiles to afford various heterocyclic compounds . This suggests that the compound "this compound" could also exhibit diverse reactivity, potentially leading to a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyrimidines are influenced by their substituents. For example, the diheterocyclic compounds based on 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine were characterized using 1H-NMR, MS, and elemental analyses, which confirmed their structures . These analytical techniques would be essential in determining the physical and chemical properties of the compound , such as solubility, melting point, and stability, which are important for its practical applications in medicinal chemistry.

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4OS/c1-7-8(2)20-13(17-12(7)21)18-19-14(20)22-6-9-3-4-10(15)5-11(9)16/h3-5H,6H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFLMRVGGHFWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.